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Compound of Interest

Compound Name: 2,5-Difluoronicotinonitrile
CAS No.: 1214350-46-5
Cat. No.: B6314477
Get Quote
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Executive Summary & Strategic Importance

2,5-Difluoronicotinonitrile (CAS: 1214350-46-5) is a high-value fluorinated heterocyclic
building block used in the development of agrochemicals and pharmaceuticals. The strategic
placement of fluorine atoms at the C2 and C5 positions, combined with the reactive nitrile
handle at C3, makes it a versatile scaffold for:

» Metabolic Stability: Blocking the metabolically labile C2 and C5 positions.

e SnAr Reactivity: The C2-fluorine is highly activated by the adjacent ring nitrogen and the
electron-withdrawing nitrile group, enabling regioselective nucleophilic aromatic substitution.

« Lipophilicity Modulation: Tuning the physicochemical properties of drug candidates.

This guide outlines three distinct synthesis pathways, ranging from robust medicinal chemistry
approaches (Pd-catalyzed cyanation) to scalable industrial methods (Amide dehydration).

Retrosynthetic Analysis
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The synthesis of 2,5-difluoronicotinonitrile can be deconstructed into three primary
disconnections.
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Figure 1: Retrosynthetic analysis showing the three primary routes to the target scaffold.

Pathway A: Pd-Catalyzed Cyanation (The
"MedChem" Route)

This is the most reliable pathway for small-to-medium scale synthesis (gram to kilogram),
offering high yields and mild conditions. It avoids the harsh conditions of Halex chemistry.

Mechanism

The reaction proceeds via a Palladium(0) catalytic cycle. The oxidative addition of Pd(0) into
the C-Br bond of 3-bromo-2,5-difluoropyridine is followed by transmetallation with a cyanide
source (Zn(CN)z or Ka[Fe(CN)e]) and reductive elimination to release the nitrile.

Protocol

 Starting Material: 3-Bromo-2,5-difluoropyridine (CAS: 1211331-43-9).[1][2]

¢ Reagents: Zinc Cyanide (Zn(CN)2), Pdz(dba)s (Catalyst), dppf (Ligand).
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e Solvent: DMF or NMP (Anhydrous/Degassed).
Step-by-Step Methodology:

e Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial with 3-bromo-
2,5-difluoropyridine (1.0 equiv), Zn(CN)z (0.6 equiv), Pdz(dba)s (2-5 mol%), and dppf (4-10
mol%).

¢ Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).

o Reaction: Seal the vessel and heat to 110°C for 4-12 hours. Monitor conversion by LC-MS
(Target M+H not always visible; look for disappearance of bromide peak).

o Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NaOH (to quench
residual cyanide) followed by brine.

Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Critical Note: The C2-F and C5-F atoms are stable under these conditions, but nucleophilic
attack by cyanide at C2 is a potential side reaction if the temperature is too high or the catalyst
IS inactive.

Pathway B: Amide Dehydration (The "Scalable"
Route)

This route is ideal when the carboxylic acid or amide precursor is available. It is chemically
robust and avoids heavy metals.

Mechanism

The amide oxygen attacks an electrophilic dehydrating agent (e.g., Trifluoroacetic Anhydride -
TFAA), creating a good leaving group. Subsequent elimination by a base
(Pyridine/Triethylamine) forms the nitrile triple bond.

Protocol
o Starting Material: 2,5-Difluoronicotinamide (CAS: 75291-86-0 analog).
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e Reagents: Trifluoroacetic Anhydride (TFAA), Triethylamine (TEA) or Pyridine.
e Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:

Dissolution: Dissolve 2,5-difluoronicotinamide (1.0 equiv) in dry DCM (0.5 M) under N2.

o Base Addition: Add Triethylamine (2.5 equiv) and cool the mixture to 0°C.

o Dehydration: Dropwise add TFAA (1.2 equiv) over 30 minutes. The reaction is exothermic.
o Completion: Allow to warm to room temperature and stir for 2 hours.

o Workup: Quench with saturated NaHCOs. Extract with DCM.

 Purification: The product is often pure enough after concentration; otherwise, a short silica
plug is sufficient.

Data Validation: This method typically yields >90% product with high purity. It is analogous to

the synthesis of 2,5-dichloronicotinonitrile described in recent literature [1].

Pathway C: Halogen Exchange (The "Industrial”
Route)

Direct fluorination of chloropyridines (Halex) is the standard industrial method but presents
significant challenges for this specific target due to the deactivated C5 position.

The Challenge

While the C2-Cl in 2,5-dichloronicotinonitrile is highly activated towards nucleophilic attack by
Fluoride (due to ortho-N and ortho-CN), the C5-Cl is meta to both activating groups. Replacing
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the C5-Cl requires high temperatures (>200°C) and active spray-dried KF or CsF, which often

leads to degradation of the nitrile group or tar formation.

Feasibility Assessment

o Step 1 (Easy): 2,5-Dichloronicotinonitrile + KF - 5-Chloro-2-fluoronicotinonitrile.

o Step 2 (Hard): 5-Chloro-2-fluoronicotinonitrile + CsF - 2,5-Difluoronicotinonitrile.

Recommendation: This route is not recommended for laboratory scale synthesis due to poor

yields and harsh conditions. It is only viable if 5-chloro-2-fluoronicotinonitrile is the desired

endpoint or if specialized flow-chemistry setups are available.

Comparison of Methods

Pathway A (Pd- Pathway B (Amide
Feature . . Pathway C (Halex)
Cyanation) Dehydration)
o High (3-Bromo-2,5- ) ) ) ) )
Precursor Availability ) Medium (Acid/Amide) High (2,5-Dichloro)
difluoro)
Scalability Medium (Cost of Pd) High Very High (Low Cost)
] Cyanide handling Standard Organic ) )
Safety Profile ] High Temp / HF risk
required Solvents
Yield 75-90% 85-95% <40% (for di-fluoro)
) ) ) Primary Choice Avoid (unless
Recommendation Primary Choice (Lab)

(Scale-up)

industrial)

References

e Synthesis of 2,5-Dichloronicotinonitrile via Amide Dehydr

o Source: ChemicalBook / Literature Precedents[3][4]

o Context: Describes the conversion of 2,5-dichloronicotinamide to the nitrile using
TFAA/Et3N with 95% yield. This protocol is directly transferable to the difluoro analog.

e 3-Bromo-2,5-difluoropyridine Properties & Safety
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o Source: PubChem / NIH
o Context: Physical properties and safety data for the key precursor in P

« Halogen Exchange (Halex) on Chloropyridines

o Source: Google P
o Context: General methodology for converting chloropyridines to fluoropyridines using
KF/CsF in polar aprotic solvents.

¢ Amide Dehydr

o Source: Chemistry Steps / Master Organic Chemistry
o Context: Mechanistic validation of the dehydration of primary amides to nitriles using
SOCI2, POCI3, or TFAA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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